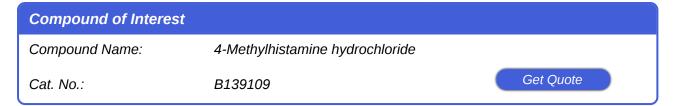


# structure of 4-Methylhistamine hydrochloride

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An In-depth Technical Guide to 4-Methylhistamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Methylhistamine hydrochloride** is a potent and highly selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses. This technical guide provides a comprehensive overview of the structure, pharmacology, and signaling pathways associated with **4-Methylhistamine hydrochloride**. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this important research compound.

## **Chemical Structure and Properties**

4-Methylhistamine is an imidazole derivative with a methyl group at the 4-position of the imidazole ring and an ethylamine side chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Figure 1: Chemical structure of 4-Methylhistamine.

## **Physicochemical Properties**



A summary of the key physicochemical properties of **4-Methylhistamine hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methylhistamine Hydrochloride

| Property          | Value  | Reference(s)    |  |
|-------------------|--|-----------------|--|
| IUPAC Name        | 2-(4-methyl-1H-imidazol-5-<br>yl)ethan-1-amine<br>dihydrochloride                              | [1]             |  |
| CAS Number        | 36376-47-3   | [2][3][4][5][6] |  |
| Molecular Formula | C <sub>6</sub> H <sub>11</sub> N <sub>3</sub> · 2HCl   | [1][2][4][5]    |  |
| Molecular Weight  | 198.1 g/mol  | [1][2][4][5]    |  |
| Appearance        | Off-white to light brown solid   | [7][8]          |  |
| Solubility        | Soluble in water (up to 50 mM), DMSO (20 mg/mL), PBS (pH 7.2, 10 mg/mL), and Ethanol (1 mg/mL) | [2][3][4][6]    |  |
| SMILES            | CI.CI.CC1=C(CCN)NC=N1  | [3]             |  |
| InChI             | InChI=1S/C6H11N3.2ClH/c1-<br>5-6(2-3-7)9-4-8-5;;/h4H,2-<br>3,7H2,1H3,(H,8,9);2*1H              | [1][2][5]       |  |
| InChlKey          | BVJIXYJOFWYOBL-<br>UHFFFAOYSA-N  | [2][3][5]       |  |

### **Spectroscopic and Analytical Data**

While detailed spectra are not publicly available, certificates of analysis from commercial suppliers confirm the structure of **4-Methylhistamine hydrochloride** using 1H NMR and LCMS.[8][9]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



The 1H NMR spectrum is consistent with the chemical structure of **4-Methylhistamine hydrochloride**.[8]

#### Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LCMS) confirms the molecular weight of the compound.[8] A plausible fragmentation pattern for the parent molecule (4-Methylhistamine, M.W. 125.17) in mass spectrometry would involve cleavage of the ethylamine side chain.

### **Synthesis**

A detailed, step-by-step synthesis protocol for 4-Methylhistamine is not readily available in the public domain. However, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the construction of the substituted imidazole ring followed by the introduction of the ethylamine side chain.

## **Pharmacology**

4-Methylhistamine is a potent and selective agonist of the histamine H4 receptor.[3][5][7] Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of the H4 receptor.

### **Receptor Binding and Functional Activity**

The pharmacological profile of 4-Methylhistamine has been characterized through various in vitro assays. Key quantitative data are summarized in Table 2.

Table 2: Pharmacological Data for 4-Methylhistamine



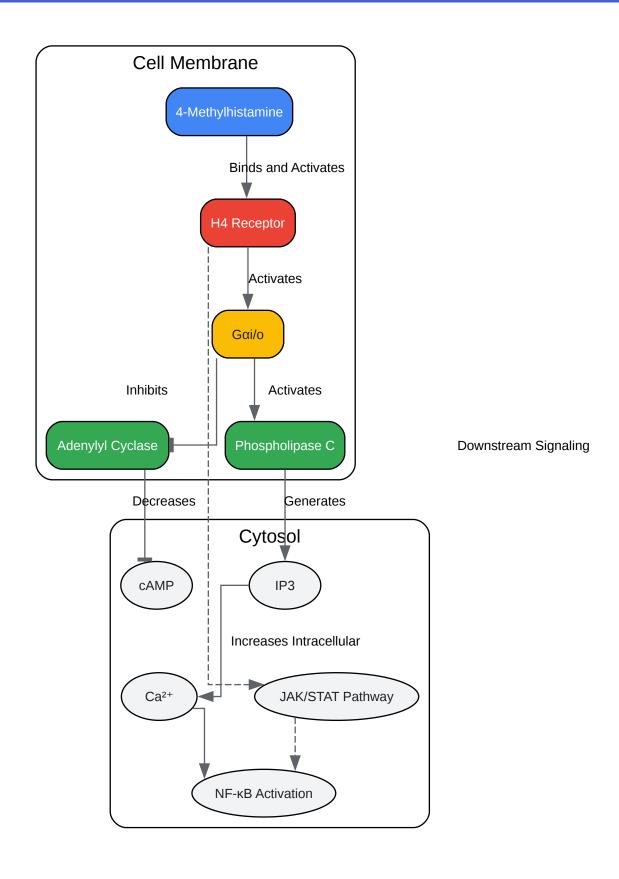
| Parameter                  | Species   | Value                        | Assay Type                          | Reference(s) |
|----------------------------|-----------|------------------------------|-------------------------------------|--------------|
| Ki                         | Human H4R | 50 nM                        | Radioligand<br>Binding Assay        | [2][5]       |
| Human H4R                  | 7 nM      | Radioligand<br>Binding Assay | [4]                                 |              |
| Rat H4R                    | 73 nM     | Radioligand<br>Binding Assay | [7][9]                              | _            |
| Mouse H4R                  | 55 nM     | Radioligand<br>Binding Assay | [7][9]                              | -            |
| pEC50                      | Human H4R | 7.4 ± 0.1                    | Functional Assay                    | [5][7][9]    |
| Rat H4R                    | 5.6 ± 0.1 | Functional Assay             | [7][9]                              |              |
| Mouse H4R                  | 5.8 ± 0.1 | Functional Assay             | [7][9]                              | -            |
| EC50                       | Human H4R | 39.8 nM                      | CRE-β-<br>galactosidase<br>Activity | [2][5]       |
| Eosinophil<br>Shape Change | -         | -                            | [2][5]                              |              |
| Mast Cell<br>Migration     | -         | 12 μΜ                        | -                                   |              |

4-Methylhistamine displays over 100-fold selectivity for the human H4 receptor compared to other histamine receptor subtypes (H1R, H2R, and H3R).[2][3][5][7]

# **Signaling Pathways**

The histamine H4 receptor is a  $G\alpha i/o$ -coupled receptor. Activation of H4R by 4-Methylhistamine initiates a cascade of intracellular signaling events.





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Figure 2: H4 Receptor Signaling Pathway Activated by 4-Methylhistamine.



Activation of the H4 receptor by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] It also activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium.[10] Furthermore, studies have implicated H4R activation in the modulation of the JAK/STAT signaling pathway and subsequent NF-kB activation, which are critical in inflammatory responses.[7]

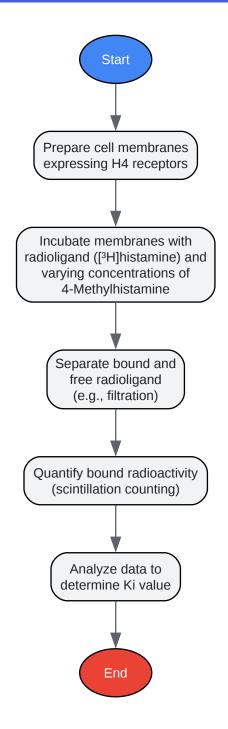
## **Experimental Protocols**

The following sections provide generalized methodologies for key experiments used to characterize the activity of **4-Methylhistamine hydrochloride**.

## **Radioligand Binding Assay**

This assay is used to determine the binding affinity (Ki) of 4-Methylhistamine to the H4 receptor.





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Figure 3: Workflow for a Radioligand Binding Assay.

#### **Protocol Outline:**

• Membrane Preparation: Homogenize cells or tissues expressing the H4 receptor in a suitable buffer and isolate the membrane fraction by centrifugation.



- Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]histamine) and a range of concentrations of unlabeled 4-Methylhistamine.
- Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined and converted to a Ki value using the Cheng-Prusoff equation.

#### **Calcium Mobilization Assay**

This functional assay measures the ability of 4-Methylhistamine to elicit an increase in intracellular calcium concentration following H4 receptor activation.

#### Protocol Outline:

- Cell Culture: Culture cells endogenously or recombinantly expressing the H4 receptor.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Stimulation: Add varying concentrations of 4-Methylhistamine to the cells.
- Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
- Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

## In Vivo Murine Model of Allergic Asthma

This model is used to evaluate the in vivo effects of 4-Methylhistamine on airway inflammation and hyperresponsiveness.



#### Protocol Outline:

- Sensitization: Sensitize mice to an allergen (e.g., ovalbumin or house dust mite extract) via intraperitoneal injections or intranasal administration.
- Challenge: Subsequently challenge the sensitized mice with the same allergen, typically via inhalation, to induce an asthmatic phenotype.
- Treatment: Administer 4-Methylhistamine (e.g., via intratracheal or intraperitoneal routes) at a specified dose and time relative to the allergen challenge.[5]
- Assessment: Evaluate various asthma-related parameters, such as airway hyperresponsiveness to methacholine, inflammatory cell infiltration in bronchoalveolar lavage fluid, and cytokine levels in lung tissue.

#### Conclusion

**4-Methylhistamine hydrochloride** is a cornerstone pharmacological tool for investigating the histamine H4 receptor. Its high potency and selectivity have enabled significant advancements in understanding the role of H4R in health and disease, particularly in the context of inflammation and immunity. The data and methodologies presented in this guide are intended to support further research and development efforts targeting the H4 receptor for therapeutic intervention.

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